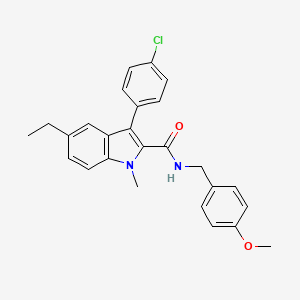![molecular formula C18H15N3O2S B10866110 (2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10866110.png)
(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-cyanophenyl isothiocyanate with 3-(4-methoxyphenyl)acryloyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiourea derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anticancer or antimicrobial properties.
Industry: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N’-[3-(4-methoxyphenyl)acryloyl]thiourea
- N-(2-Cyanophenyl)-N’-benzoylthiourea
- N-(2-Cyanophenyl)-N’-(4-methoxybenzoyl)thiourea
Uniqueness
N-(2-CYANOPHENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is unique due to the presence of both a nitrile and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other thiourea derivatives.
Propiedades
Fórmula molecular |
C18H15N3O2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-15-9-6-13(7-10-15)8-11-17(22)21-18(24)20-16-5-3-2-4-14(16)12-19/h2-11H,1H3,(H2,20,21,22,24)/b11-8+ |
Clave InChI |
AAPABKAWMCTXLD-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C#N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-chloro-3-{[2-(4-chlorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10866027.png)

![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866069.png)
![N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866073.png)
![methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10866080.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)
![5-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10866088.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)
![1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10866100.png)
![Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10866117.png)
![(4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866124.png)
